molecular formula C7H12N2O3 B3024036 1-carbamoylpiperidine-4-carboxylic Acid CAS No. 851168-77-9

1-carbamoylpiperidine-4-carboxylic Acid

Cat. No.: B3024036
CAS No.: 851168-77-9
M. Wt: 172.18 g/mol
InChI Key: SIYQEPJUSPTPGW-UHFFFAOYSA-N
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Description

1-Carbamoylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.

Scientific Research Applications

1-Carbamoylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P261;P271;P280 .

Future Directions

While specific future directions for 1-Carbamoylpiperidine-4-carboxylic Acid are not available, it’s worth noting that the compound is available for purchase for pharmaceutical testing . This suggests that it may have potential applications in the field of medicine or drug development.

Preparation Methods

The synthesis of 1-carbamoylpiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with phosgene to form the corresponding carbamoyl chloride, which is then hydrolyzed to yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Carbamoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Comparison with Similar Compounds

1-Carbamoylpiperidine-4-carboxylic acid can be compared with other similar compounds such as:

    1-Carbamoylpiperidine-4-carboxamide: Similar structure but different functional groups.

    4-Carboxypiperidine-1-carboxamide: Another related compound with distinct properties.

    1-(Aminocarbonyl)-4-piperidinecarboxylic acid: A compound with similar applications but different reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-carbamoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYQEPJUSPTPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397688
Record name 1-carbamoylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467430-50-8, 851168-77-9
Record name 1-carbamoylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-carbamoylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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